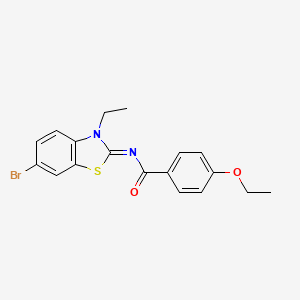

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-3-21-15-10-7-13(19)11-16(15)24-18(21)20-17(22)12-5-8-14(9-6-12)23-4-2/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXQORAHQLPCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antibacterial properties. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety with a bromo substituent at the 6-position and an ethoxy group attached to the benzamide structure. Its molecular formula is with a molecular weight of 544.5 g/mol . The synthesis typically involves a copper-catalyzed one-pot reaction, which enhances efficiency and yield.

Anticancer Activity

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide has demonstrated promising cytotoxicity against various human cancer cell lines, notably MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays indicate that its cytotoxicity is comparable to that of Cisplatin, a standard chemotherapeutic agent.

Table 1: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 12 | Cisplatin | 10 |

| HeLa | 15 | Cisplatin | 13 |

The compound's mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity against various strains of bacteria. Preliminary studies have shown moderate to good efficacy when compared to standard antibiotics like Streptomycin.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) (mm) |

|---|---|---|

| Escherichia coli | 14 | 20 |

| Staphylococcus aureus | 18 | 22 |

| Pseudomonas aeruginosa | 12 | 19 |

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives similar to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide. These compounds often exhibit significant biological activities due to their structural characteristics.

A notable study by Smith et al. (2023) investigated a series of benzothiazole derivatives and found that those with halogen substitutions displayed enhanced cytotoxicity against cancer cell lines. The presence of bromine in N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide likely contributes to its reactivity and biological effectiveness.

The precise mechanism by which N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide exerts its effects remains under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Interaction studies are crucial for understanding its pharmacological potential and optimizing therapeutic applications.

Comparison with Similar Compounds

Halogen Substituent Variations

Key Compound :

| Property | Bromo Derivative (Target) | Chloro Derivative |

|---|---|---|

| Substituent (Position 6) | Br (atomic radius: 1.85 Å) | Cl (atomic radius: 0.99 Å) |

| Lipophilicity (LogP) | Higher (Br is more lipophilic) | Lower |

| Electronic Effects | Stronger σ-hole for halogen bonding | Moderate halogen bonding |

| Synthetic Accessibility | Requires brominating agents (e.g., NBS) | Uses chlorination (e.g., SOCl₂) |

Chloro analogs, while less lipophilic, may exhibit faster metabolic clearance due to smaller size .

Benzamide Group Modifications

Key Compounds :

- N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide ()

- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ()

| Property | Target Compound (4-Ethoxybenzamide) | Benzothiazole Carboxamide | Trifluoromethylbenzamide |

|---|---|---|---|

| Substituent | 4-Ethoxy (electron-donating) | Benzothiazole carboxamide | 4-CF₃ (electron-withdrawing) |

| Solubility | Moderate (ethoxy enhances polarity) | Low (rigid aromatic core) | Low (CF₃ increases lipophilicity) |

| Bioactivity | May favor polar target interactions | Potential for π-π stacking | Enhanced metabolic stability (CF₃) |

The 4-ethoxy group in the target compound balances solubility and binding, whereas trifluoromethylbenzamide derivatives prioritize metabolic stability but may suffer from poor solubility. The benzothiazole carboxamide’s planar structure could improve stacking interactions but limit solubility .

Alkyl Chain Variations on Benzothiazole

Key Compound :

| Property | Target Compound (3-Ethyl) | 3-Methyl Derivative |

|---|---|---|

| Substituent (Position 3) | Ethyl (steric bulk) | Methyl (less bulky) |

| Steric Effects | May hinder binding to tight pockets | Favorable for compact targets |

| Synthetic Complexity | Requires ethylation (e.g., alkyl halides) | Simpler methylation (e.g., CH₃I) |

Methyl analogs offer simpler synthesis and better fit for specific targets .

Molecular and Physicochemical Properties

Key Data :

- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():

- Molecular Formula: C₁₇H₁₃F₃N₂O₂S

- Molar Mass: 366.36 g/mol

| Property | Target Compound (Estimated) | 6-Ethoxy-CF₃ Derivative |

|---|---|---|

| Molecular Weight | ~400 g/mol (Br adds mass) | 366.36 g/mol |

| Polar Surface Area | Moderate (ethoxy and amide) | Higher (CF₃ and ethoxy) |

| Melting Point | Likely >200°C (crystalline) | Data not available |

The bromo substituent increases molecular weight and may elevate melting points compared to lighter halogen analogs. The 4-ethoxy group contributes to a balanced polar surface area, aiding in dissolution .

Q & A

Q. What strategies ensure reproducibility in multi-step syntheses?

- Best Practices :

- Strict control of reaction parameters (temperature, humidity) using automated reactors.

- In-line PAT tools (e.g., FTIR probes) to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.